molecular formula C18H21N3O B2457504 (Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide CAS No. 1012978-28-7

(Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide

Cat. No.: B2457504
CAS No.: 1012978-28-7
M. Wt: 295.386
InChI Key: LCAMGXARZFNLSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “(2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide (29b)”, was mentioned in a study . The compound was synthesized using 9b and 4-(piperidin-1-yl)benzaldehyde 14 as starting materials .

Scientific Research Applications

Catalytic Synthesis of Piperidines

Research into the catalytic synthesis of piperidines, such as the study by Lebold, Leduc, and Kerr (2009), demonstrates the application of related compounds in synthesizing highly functionalized piperidines. Their study explores the tandem cyclopropane ring-opening/Conia-ene cyclization, which might relate to the synthesis or transformation of compounds with similar structures (Lebold, Leduc, & Kerr, 2009).

Intramolecular Transformations

Klimova et al. (2009) detail intramolecular transformations involving 3-Cyanoamino and 3-Cyanoimino derivatives of cyclopropenes. These transformations highlight the versatility of cyano and amino functional groups in chemical synthesis, particularly in generating new compounds through ring conservation and opening mechanisms (Klimova et al., 2009).

Asymmetric Syntheses of Piperidines

The work by Wanner, Wadenstorfer, and Kärtner (1991) on asymmetric electrophilic α-amidoalkylation presents a method for synthesizing enantiomerically pure 2-substituted piperidines. This research could offer insights into the stereochemical considerations relevant to the synthesis or application of the compound (Wanner, Wadenstorfer, & Kärtner, 1991).

Synthesis of Cytotoxic and Anticancer Agents

Dimmock et al. (1998) explore the synthesis of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, indicating potential cytotoxic and anticancer applications. This study suggests that the structural motifs present in similar compounds could be explored for therapeutic applications (Dimmock et al., 1998).

Diastereoselective Synthesis of Functionalized Compounds

Liu et al. (2014) highlight the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones via a one-pot reaction, demonstrating the utility of related structures in generating diverse functionalized molecules. This could imply similar synthetic utility for the compound of interest (Liu et al., 2014).

Properties

IUPAC Name

(Z)-2-cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c19-13-15(18(22)20-16-6-7-16)12-14-4-8-17(9-5-14)21-10-2-1-3-11-21/h4-5,8-9,12,16H,1-3,6-7,10-11H2,(H,20,22)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAMGXARZFNLSC-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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